molecular formula C20H18FN5O3 B2821772 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide CAS No. 941995-48-8

2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide

Cat. No. B2821772
CAS RN: 941995-48-8
M. Wt: 395.394
InChI Key: VFGAFKBQTTWFAF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an imidazo[2,1-c][1,2,4]triazin ring, a fluorophenyl group, and an acetamide group. These functional groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazo[2,1-c][1,2,4]triazin ring and the fluorophenyl group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase its lipophilicity, which could influence properties such as solubility and permeability .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a new heterocycle from the oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes

Mode of Action

It is synthesized from oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is likely to affect several biochemical pathways due to its complex structure. It is worth noting that similar compounds, such as those containing the 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one scaffold, have been found in many compounds with various types of biological activities .

Pharmacokinetics

Some derivatives of 6-hydroxy-1,2,4-triazine-3,5(2h,4h)-dione have shown improved metabolic stability , which might suggest potential pharmacokinetic properties of the compound.

Result of Action

As the compound is a new heterocycle from the oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. It is known that the compound undergoes a two-step thermal decomposition , suggesting that temperature could be a significant environmental factor.

Future Directions

The potential applications and future directions for this compound would likely depend on its chemical properties and biological activity. For example, if it were found to have potent biological activity, it could potentially be developed into a new drug .

properties

IUPAC Name

2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3/c1-23(15-5-3-2-4-6-15)17(27)13-26-19(29)18(28)25-12-11-24(20(25)22-26)16-9-7-14(21)8-10-16/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGAFKBQTTWFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide

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